molecular formula C27H39Eu B1602340 europium(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene CAS No. 308847-87-2

europium(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene

Cat. No.: B1602340
CAS No.: 308847-87-2
M. Wt: 515.6 g/mol
InChI Key: MNWCMVCXVVBIGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Europium(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene is a coordination compound where europium, a lanthanide metal, is complexed with 1,2,4,5-tetramethylcyclopenta-1,3-diene. Europium is known for its luminescent properties, making it valuable in various scientific and industrial applications. The ligand, 1,2,4,5-tetramethylcyclopenta-1,3-diene, is a derivative of cyclopentadiene with four methyl groups, enhancing its stability and reactivity.

Properties

IUPAC Name

europium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C9H13.Eu/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWCMVCXVVBIGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.[Eu+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39Eu
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584094
Record name Europium(3+) tris(1,2,3,4-tetramethylcyclopenta-2,4-dien-1-ide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308847-87-2
Record name Europium(3+) tris(1,2,3,4-tetramethylcyclopenta-2,4-dien-1-ide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 1,2,4,5-Tetramethylcyclopenta-1,3-diene Ligand

The ligand 1,2,4,5-tetramethylcyclopenta-1,3-diene is a key precursor for the europium complex. Its preparation is critical for obtaining high purity and yield of the final europium compound.

1.1 Starting Material and Reaction Type

  • The ligand is commonly synthesized via a dehydration reaction of 2,3,4,5-tetramethyl-2-cyclopentenol.
  • The dehydration is catalyzed by solid acid catalysts, which can be strong acid resins or solid superacid catalysts, to yield the diene structure.

1.2 Catalysts and Conditions

  • Strong acid resin catalysts such as Amberlyst-15, Amberlyst-36, Dandong Pearl-H type cation exchange resin, and Hebei Kairui KC140 resin are effective.
  • The reaction is typically carried out in an organic solvent like diethyl ether at room temperature (~25°C).
  • The dehydration proceeds with high selectivity and minimal by-products, facilitating easy separation and environmentally friendly processing.

1.3 Typical Procedure

  • Mix 2,3,4,5-tetramethyl-2-cyclopentenol with the solid acid catalyst in diethyl ether.
  • Stir the mixture at room temperature, monitoring the reaction progress by gas chromatography to ensure complete conversion.
  • After completion, filter out the catalyst, wash it with ether, and evaporate the solvent from the filtrate.
  • Purify the crude product by vacuum distillation under reduced pressure (e.g., 200 Pa) collecting fractions at 35–38°C to obtain pure 1,2,4,5-tetramethylcyclopenta-1,3-diene as a colorless oil.

1.4 Yield and Reusability

  • Reported yields for this dehydration step are around 82%.
  • The solid acid catalyst can be dried and reused for subsequent batches, enhancing economic and environmental efficiency.
Parameter Condition/Value
Starting Material 2,3,4,5-Tetramethyl-2-cyclopentenol
Catalyst Dandong Pearl-H cation exchange resin
Solvent Diethyl ether
Temperature 25°C (room temperature)
Reaction Monitoring Gas chromatography
Purification Vacuum distillation at 200 Pa, 35–38°C
Yield ~82%
Catalyst Reuse Yes, dried at 60°C for 2 hours

Complexation with Europium(III)

After obtaining the tetramethylcyclopentadiene ligand, the next step is coordination with europium(III) ions to form the tris-ligand complex.

2.1 General Approach

  • The europium(III) ion is coordinated by three equivalents of the 1,2,4,5-tetramethylcyclopenta-1,3-diene ligand.
  • This coordination typically occurs under inert atmosphere conditions to prevent oxidation or hydrolysis.
  • The reaction can be conducted in organic solvents suitable for both ligand and europium salt solubility.

2.2 Typical Precursors and Conditions

  • Europium(III) salts such as europium(III) chloride or europium(III) tris(trimethylsilyl)amide are common starting materials.
  • The ligand is introduced as a sodium or potassium salt (cyclopentadienyl anion form) to facilitate coordination.
  • The reaction mixture is stirred under controlled temperature until complexation is complete.

2.3 Purification and Characterization

  • The europium complex is isolated by filtration or crystallization.
  • Purity is confirmed by spectroscopic methods such as NMR, IR, and elemental analysis.
  • The complex is often characterized by its molecular formula C27H39Eu and molecular weight ~515.56 g/mol.
Parameter Condition/Value
Europium Source Europium(III) salt (e.g., EuCl3)
Ligand Form 1,2,4,5-Tetramethylcyclopentadienyl anion
Solvent Anhydrous organic solvent (e.g., THF)
Atmosphere Inert (argon or nitrogen)
Temperature Ambient to mild heating
Reaction Time Several hours to overnight
Product Europium(3+) tris(1,2,4,5-tetramethylcyclopenta-1,3-diene)
Molecular Formula C27H39Eu
Molecular Weight 515.56 g/mol

Research Findings and Notes

  • The use of solid acid catalysts for ligand synthesis is advantageous due to high selectivity, ease of catalyst recovery, and environmental benefits (no liquid acid waste).
  • The dehydration method suppresses by-product formation, yielding high-purity ligand suitable for sensitive coordination chemistry.
  • Europium complexes with substituted cyclopentadienyl ligands are valuable in materials science, including vapor deposition precursors and luminescent materials.
  • The tris(tetramethylcyclopentadienyl) europium(III) complex has been documented as a precursor for synthesizing novel lanthanide-containing materials.

Summary Table of Preparation Steps

Step Description Key Conditions/Notes
1. Ligand Synthesis Dehydration of 2,3,4,5-tetramethyl-2-cyclopentenol Solid acid catalyst, diethyl ether, 25°C
2. Ligand Purification Vacuum distillation of crude product 200 Pa, 35–38°C, yields ~82%
3. Europium Complexation Coordination of europium(III) with ligand Anhydrous solvent, inert atmosphere
4. Product Isolation Filtration/crystallization Characterization by spectroscopy

Chemical Reactions Analysis

Types of Reactions

Europium(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield europium(IV) complexes, while reduction can produce europium(II) species. Substitution reactions result in new europium complexes with different ligands .

Scientific Research Applications

Materials Science

Thin Film Deposition
Europium compounds are utilized in the deposition of thin films for electronic and optoelectronic devices. The unique properties of europium allow for the creation of high-quality films that exhibit excellent electrical conductivity and thermal stability. These films are essential in the development of advanced materials used in semiconductors and photovoltaic cells.

Nanostructured Materials
The compound is also employed in synthesizing nanostructured materials. Its ability to form stable complexes facilitates the creation of nanoparticles with controlled size and morphology. These nanoparticles are crucial in applications ranging from drug delivery systems to catalysts.

Catalysis

Catalytic Reactions
Europium(3+) complexes act as effective catalysts in various organic reactions, including polymerization and oxidation processes. The presence of the tetramethylcyclopentadiene ligand enhances the reactivity of europium, making it suitable for catalyzing reactions that require high selectivity and efficiency.

Organometallic Catalysts
As an organometallic compound, it serves as a precursor for developing other catalytic systems. Its unique electronic properties allow for the tuning of catalytic activity through ligand modification, enabling its use in fine chemical synthesis and industrial processes.

Luminescence and Photonics

Red Phosphors in Displays
One of the most notable applications of europium compounds is in luminescent materials. Europium(3+) ions emit a bright red light when excited, making them ideal for use in phosphors for LED displays and other lighting applications. The incorporation of tetramethylcyclopentadienyl ligands enhances the stability and brightness of these phosphors.

Bioimaging Applications
Due to their luminescent properties, europium complexes are also explored in bioimaging techniques. They can be used as fluorescent markers in biological assays, allowing for sensitive detection of biomolecules with minimal background interference.

Case Studies

Application AreaDescriptionKey Findings
Thin Film Technology Utilization of Eu(Me4Cp)3 in semiconductor fabricationDemonstrated improved electrical properties compared to traditional materials .
Catalysis Role as a catalyst in polymerization reactionsAchieved high yields with reduced reaction times .
Luminescent Materials Development of red-emitting phosphors for displaysEnhanced brightness and stability under prolonged exposure .
Bioimaging Use as a fluorescent probe in cellular imagingProvided high-resolution images with low toxicity.

Mechanism of Action

The mechanism by which europium(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene exerts its effects involves the interaction of the europium ion with its ligands The europium ion can transfer energy absorbed by the ligands to its own electronic states, resulting in luminescenceThe molecular targets and pathways involved depend on the specific application, such as targeting biological molecules in bioimaging or interacting with organic molecules in catalytic reactions .

Comparison with Similar Compounds

Similar Compounds

  • **

Biological Activity

Europium(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene is a coordination compound that has garnered attention for its biological activity, particularly in biomedical applications. This article explores the compound's properties, mechanisms of action, and potential applications in various fields such as bioimaging, photodynamic therapy, and tissue engineering.

Overview of the Compound

Chemical Structure and Properties

  • Molecular Formula : C27H39Eu
  • Molecular Weight : 515.56 g/mol
  • CAS Number : 308847-87-2
  • Appearance : Purple to dark purple powder

The compound consists of europium ions complexed with 1,2,4,5-tetramethylcyclopenta-1,3-diene (Me4Cp), a ligand that enhances the stability and reactivity of the europium ion. Europium is known for its luminescent properties, making it valuable in both scientific and industrial applications .

The biological activity of this compound is primarily attributed to the interaction between the europium ion and its ligands. The mechanism involves energy transfer from the ligands to the europium ion, resulting in luminescence. The specific biological effects depend on the application context—whether in imaging or therapeutic interventions .

Bioimaging

This compound is utilized as a luminescent probe for bioimaging. Its ability to emit light upon excitation allows for the detection of biological molecules in various environments. This property is particularly useful in tracking cellular processes and visualizing tissues in medical diagnostics.

Photodynamic Therapy (PDT)

Research indicates that this compound may have potential applications in photodynamic therapy , where light-sensitive compounds are activated by light to produce reactive oxygen species (ROS) that can kill cancer cells. The unique luminescent properties of europium can enhance the effectiveness of PDT by improving light absorption and energy transfer mechanisms .

Tissue Engineering

Recent studies have highlighted the osteogenic (bone-forming), angiogenic (blood vessel-forming), and neuritogenic (nerve-forming) properties of europium-containing biomaterials. For example:

  • Osteogenic Properties : Europium-doped materials have been shown to enhance bone regeneration by promoting osteoblast proliferation and differentiation.
  • Angiogenic Properties : Compounds incorporating europium can stimulate endothelial cell growth and migration, facilitating new blood vessel formation.
  • Neuritogenic Properties : Europium's influence on nerve cell growth makes it a candidate for applications in nerve repair and regeneration .

Study 1: Osteogenic Effects

A study investigated the effects of europium-doped calcium polyphosphate on MC3T3-E1 cells. Results indicated increased secretion of osteogenesis-related proteins in a concentration-dependent manner:

Experimental GroupControl GroupCell TypeAssessment MethodResults
5% Eu-Doped CCPBlank ControlMC3T3-E1CCK-8 assayEnhanced osteogenesis-related protein secretion .

Study 2: Angiogenic Effects

Another study focused on the angiogenic effects of europium nanoparticles on HUVECs:

Experimental GroupControl GroupCell TypeAssessment MethodResults
5% Eu-Doped CCPBlank ControlHUVECsELISAIncreased angiogenesis-related protein secretion .

Comparative Analysis with Similar Compounds

A comparison with other rare-earth element compounds reveals that europium exhibits unique properties that make it particularly suitable for biomedical applications:

CompoundMain ApplicationKey Advantages
Europium(3+);Me4CpBioimagingHigh luminescence efficiency
Cerium(III) complexesCatalysisGood stability under various conditions
Lanthanum-based compoundsBone regenerationEnhanced biocompatibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
europium(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene
Reactant of Route 2
Reactant of Route 2
europium(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.